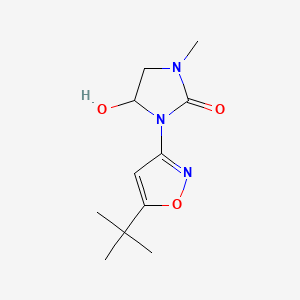
3-(5-tert-Butyl-3-isoxazolyl)-4-hydroxy-1-methyl-2-imidazolidinone
Cat. No. B8627418
Key on ui cas rn:
78327-32-9
M. Wt: 239.27 g/mol
InChI Key: SCFGLMLXZAQXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04471123
Procedure details


A 4.74 g. portion of 1-(5-t-butylisoxazol-3-yl)-3-allyl-3-methylurea was dissolved in 50 ml. of methanol, and was cooled to -12°. Ozone-containing air was bubbled through the mixture with good stirring for 80 minutes. The temperature rose as high as 0° during the ozone addition, and the mixture foamed and left solids on the flask walls above the liquid. It was necessary to wash the solid down with 20 ml. of additional methanol. Ten ml. of additional methanol was used to wash the gas frit when it began to plug from precipitated product. After the addition was complete, nitrogen was bubbled through the solution for 5 minutes, and then 1.5 ml. of dimethyl sulfide was added and the mixture was warmed to 20° and diluted with 80 ml. of water. The methanol was removed under vacuum at 40°, and the remaining mixture was filtered and the solids were washed with 50 ml. of water and dried under vacuum at 50° to obtain 2.68 g. of the desired product, m.p. 173°-176°. It was further identified by nmr analysis which showed it to be substantially identical to the product of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[O:9][N:8]=[C:7]([NH:10][C:11]([N:13]([CH2:15][CH:16]=C)[CH3:14])=[O:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[O:18]=[O+][O-]>CO>[C:1]([C:5]1[O:9][N:8]=[C:7]([N:10]2[CH:16]([OH:18])[CH2:15][N:13]([CH3:14])[C:11]2=[O:12])[CH:6]=1)([CH3:2])([CH3:3])[CH3:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)NC(=O)N(C)CC=C
|
Step Two
|
Name
|
Ozone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[O+][O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with good stirring for 80 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled through the mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature rose as high as 0° during the ozone addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left solids on the flask walls above the liquid
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the solid down with 20 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash the gas frit when it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from precipitated product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
nitrogen was bubbled through the solution for 5 minutes
|
|
Duration
|
5 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of dimethyl sulfide was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to 20°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with 80 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol was removed under vacuum at 40°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the remaining mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with 50 ml
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
of water and dried under vacuum at 50°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 2.68 g
|
Outcomes


Product
Details
Reaction Time |
80 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NO1)N1C(N(CC1O)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
